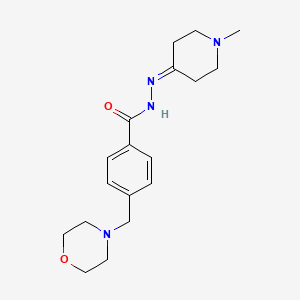![molecular formula C17H20N6OS B5643285 N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5643285.png)
N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a complex organic molecule featuring a triazole and pyrazole moiety, indicative of its potential for varied biological activity. Such compounds are often synthesized for their potential applications in medicinal chemistry and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of related triazole and pyrazole derivatives involves multistep chemical reactions, starting from basic precursors to more complex structures. For instance, compounds have been synthesized by the reaction of ethanones with benzaldehydes under basic conditions, followed by further reactions with thiosemicarbazide and various ketones or halides to produce novel triazole and pyrazole derivatives with high yields (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed by X-ray crystallography, demonstrating their complex arrangements and confirming the presence of desired functional groups. The structural analyses provide insights into the conformation, crystalline structure, and intermolecular interactions of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Triazole and pyrazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. These reactions include cycloadditions, rearrangements, and substitutions, which can be leveraged to produce a wide array of derivatives for different applications. The chemical properties of these compounds are significantly influenced by their structural features, such as the presence of electron-donating or withdrawing groups, which affect their reactivity and stability (Liu et al., 2014).
Physical Properties Analysis
The physical properties of triazole and pyrazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in drug design and materials science. These properties are directly related to the compound's molecular structure, with specific functional groups and molecular arrangements influencing the overall physical behavior (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal for the application of these compounds. Their reactivity can be tailored by modifying functional groups, leading to compounds with desired chemical behaviors for specific applications (Balewski & Kornicka, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-3-23-12(2)20-22-17(23)25-11-10-18-16(24)14-6-4-13(5-7-14)15-8-9-19-21-15/h4-9H,3,10-11H2,1-2H3,(H,18,24)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRYWJITCPJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCNC(=O)C2=CC=C(C=C2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643202.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5643204.png)
![3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5643218.png)
![(3aR*,6aR*)-2-(2-methoxyethyl)-5-[2-(methylthio)benzoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643224.png)
![4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]morpholine](/img/structure/B5643232.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5643242.png)
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5643250.png)
![5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5643254.png)
![ethyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5643258.png)
![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)
![6-cyclopropyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5643265.png)


![(1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5643318.png)